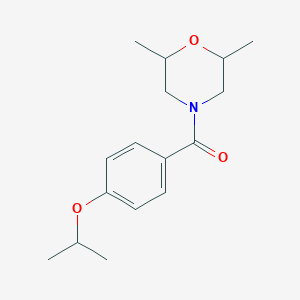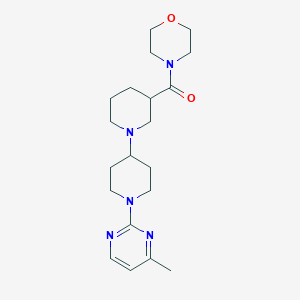
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FLAP inhibitor, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of 5-lipoxygenase-activating protein (FLAP), which is a key enzyme involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that play a crucial role in the pathogenesis of various diseases such as asthma, arthritis, and cancer.
Mecanismo De Acción
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors act by inhibiting the biosynthesis of leukotrienes, which are inflammatory mediators that play a crucial role in the pathogenesis of various diseases. Leukotrienes are synthesized from arachidonic acid by the action of 5-lipoxygenase (5-LO) and 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors specifically target the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme and prevent the translocation of arachidonic acid to 5-LO, thereby inhibiting the biosynthesis of leukotrienes.
Biochemical and Physiological Effects:
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been shown to have anti-inflammatory effects by reducing the production of leukotrienes, which are potent mediators of inflammation. They have also been shown to have anti-proliferative and anti-metastatic effects in preclinical studies of cancer. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been found to be well-tolerated in animal studies, with no significant side effects observed.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have several advantages for lab experiments, including their potency, specificity, and selectivity for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme. They are also relatively easy to synthesize and can be obtained in large quantities. However, 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have some limitations for lab experiments, including their poor solubility in aqueous solutions and their potential for non-specific binding to other proteins.
Direcciones Futuras
There are several future directions for the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors. One direction is the optimization of the pharmacokinetic properties of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors, such as their solubility and bioavailability. Another direction is the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors in combination therapy with other drugs for the treatment of various diseases. Additionally, the development of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors with improved selectivity and potency for the 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide enzyme is an area of active research. Finally, the investigation of the potential use of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors as imaging agents for the detection of inflammation in vivo is also an area of interest.
Métodos De Síntesis
The synthesis of 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors involves the use of various chemical reactions such as condensation, cyclization, and oxidation. The most commonly used synthesis method involves the condensation of 4-fluoroaniline with 3-methyl-2-pyridinecarboxylic acid, followed by cyclization with ethyl chloroformate to form the pyrrolidine ring. The resulting compound is then oxidized to form the oxo group, and the carboxamide is added to the pyrrolidine ring to obtain the final product.
Aplicaciones Científicas De Investigación
1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have been extensively studied for their potential therapeutic applications in various diseases such as asthma, arthritis, and cancer. They have been shown to have anti-inflammatory, anti-proliferative, and anti-metastatic effects in preclinical studies. 1-(4-fluorophenyl)-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide inhibitors have also been investigated for their potential use in combination therapy with other drugs such as corticosteroids and nonsteroidal anti-inflammatory drugs (NSAIDs).
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-N-(3-methylpyridin-2-yl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2/c1-11-3-2-8-19-16(11)20-17(23)12-9-15(22)21(10-12)14-6-4-13(18)5-7-14/h2-8,12H,9-10H2,1H3,(H,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCZHCCCUCWOCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-chloro-6-methoxy-3-quinolinyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5402194.png)
![N-bicyclo[2.2.1]hept-2-yl-4-methoxy-3-(4-morpholinylcarbonyl)benzenesulfonamide](/img/structure/B5402202.png)

![3-{3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}-1-(1,3-dimethyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5402214.png)
![3-[2-(2,4-difluorophenyl)ethyl]-1-[(4-methyl-1H-imidazol-5-yl)carbonyl]piperidine](/img/structure/B5402219.png)
![N-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]acetamide](/img/structure/B5402221.png)
![1-[(2R,5S)-5-(1,3-benzothiazol-2-ylmethyl)tetrahydrofuran-2-yl]-N,N-dimethylmethanamine](/img/structure/B5402225.png)
![3-({1-[(4-ethyl-2-methyl-1,3-thiazol-5-yl)carbonyl]-3-pyrrolidinyl}methyl)benzamide](/img/structure/B5402231.png)
![6-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5402260.png)

![1-isopropyl-5-oxo-N-[4-(piperidin-1-ylsulfonyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B5402277.png)


![N-methyl-N-{4-[1-methyl-2-(4-morpholinyl)-2-oxoethoxy]phenyl}methanesulfonamide](/img/structure/B5402294.png)